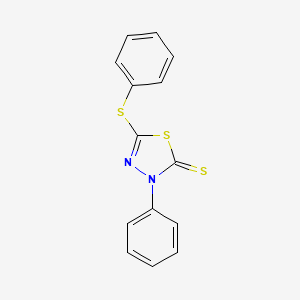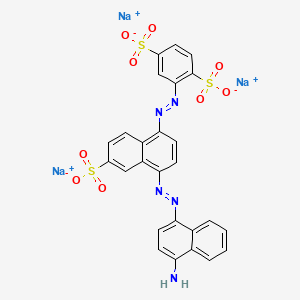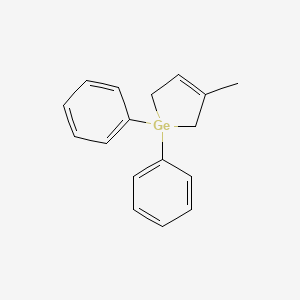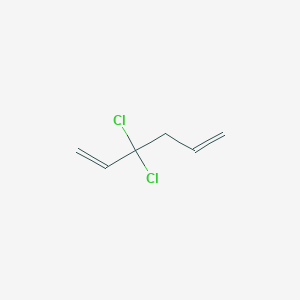
N-Heptylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Heptylprop-2-enamide is an organic compound belonging to the class of enamides. Enamides are derivatives of amides where the nitrogen atom is bonded to an alkene carbon. This compound is characterized by the presence of a heptyl group attached to the nitrogen atom and a prop-2-enamide moiety. Enamides are known for their nucleophilic properties and are widely used in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Heptylprop-2-enamide can be synthesized through the reaction of heptylamine with acryloyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Heptylamine+Acryloyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Electrosynthesis methods have also been explored for the preparation of amides, offering a greener and more sustainable approach .
Analyse Des Réactions Chimiques
Types of Reactions
N-Heptylprop-2-enamide undergoes various chemical reactions, including:
Nucleophilic Addition: The double bond in the enamide can participate in nucleophilic addition reactions.
Hydrolysis: Enamides can be hydrolyzed to yield the corresponding amine and carboxylic acid.
Oxidation and Reduction: Enamides can undergo oxidation to form oximes or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as Grignard reagents or organolithium compounds can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Addition: Formation of substituted amides.
Hydrolysis: Formation of heptylamine and acrylic acid.
Oxidation: Formation of oximes.
Reduction: Formation of heptylamine.
Applications De Recherche Scientifique
N-Heptylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of N-Heptylprop-2-enamide involves its interaction with nucleophiles and electrophiles. The double bond in the enamide moiety makes it a reactive site for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
N-Heptylprop-2-enamide can be compared with other enamides and amides:
N-Methylprop-2-enamide: Similar structure but with a methyl group instead of a heptyl group.
N-Ethylprop-2-enamide: Similar structure but with an ethyl group instead of a heptyl group.
N-Phenylprop-2-enamide: Similar structure but with a phenyl group instead of a heptyl group.
The uniqueness of this compound lies in its heptyl group, which imparts different physical and chemical properties compared to other similar compounds .
Propriétés
Numéro CAS |
65993-49-9 |
|---|---|
Formule moléculaire |
C10H19NO |
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
N-heptylprop-2-enamide |
InChI |
InChI=1S/C10H19NO/c1-3-5-6-7-8-9-11-10(12)4-2/h4H,2-3,5-9H2,1H3,(H,11,12) |
Clé InChI |
ABUMECXPQVMMIN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCNC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


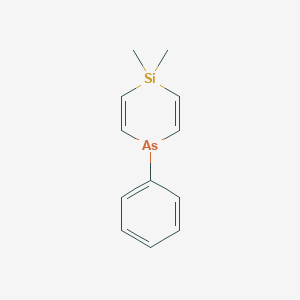
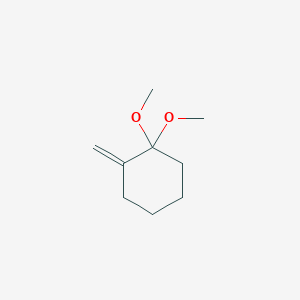
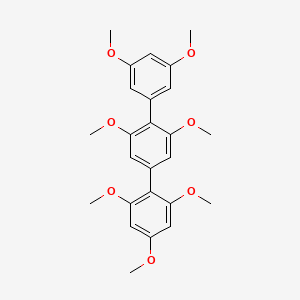


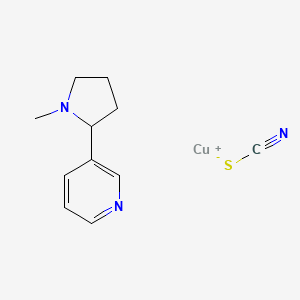
![Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate](/img/structure/B14483220.png)
![Ethyl [(4-chlorophenyl)carbamoyl]carbamate](/img/structure/B14483221.png)
